molecular formula C16H15ClFNO2 B13358750 N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide

Cat. No.: B13358750
M. Wt: 307.74 g/mol
InChI Key: YYIDABFATQYWOL-UHFFFAOYSA-N
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Description

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide is a synthetic organic compound characterized by the presence of a chlorofluorobenzyl group attached to a phenyl ring via an ether linkage, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide typically involves the following steps:

    Formation of the ether linkage: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxyphenylpropanamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and ether linkages.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents on the benzyl ring.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide
  • N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}butanamide

Uniqueness

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15ClFNO2

Molecular Weight

307.74 g/mol

IUPAC Name

N-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]propanamide

InChI

InChI=1S/C16H15ClFNO2/c1-2-16(20)19-11-6-8-12(9-7-11)21-10-13-14(17)4-3-5-15(13)18/h3-9H,2,10H2,1H3,(H,19,20)

InChI Key

YYIDABFATQYWOL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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